BenchChemオンラインストアへようこそ!

4-(1-(Furan-2-yl)ethyl)-1H-imidazole

Medicinal chemistry Drug design Physicochemical property prediction

4-(1-(Furan-2-yl)ethyl)-1H-imidazole (CAS 226570-98-5, molecular formula C₉H₁₀N₂O, MW 162.19 g/mol) is a hybrid heterocyclic compound incorporating a 1H-imidazole ring substituted at the 4-position with a 1-(furan-2-yl)ethyl group. The molecule contains an undefined stereocenter at the bridging ethyl carbon, meaning the compound exists as a racemic mixture.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12875458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(Furan-2-yl)ethyl)-1H-imidazole
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)C2=CN=CN2
InChIInChI=1S/C9H10N2O/c1-7(8-5-10-6-11-8)9-3-2-4-12-9/h2-7H,1H3,(H,10,11)
InChIKeyDRZWFFLJVPKGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-(Furan-2-yl)ethyl)-1H-imidazole: Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(1-(Furan-2-yl)ethyl)-1H-imidazole (CAS 226570-98-5, molecular formula C₉H₁₀N₂O, MW 162.19 g/mol) is a hybrid heterocyclic compound incorporating a 1H-imidazole ring substituted at the 4-position with a 1-(furan-2-yl)ethyl group [1]. The molecule contains an undefined stereocenter at the bridging ethyl carbon, meaning the compound exists as a racemic mixture [2]. This scaffold places the compound at the intersection of two privileged pharmacophores—imidazole and furan—with an sp³-hybridized ethyl linker that introduces conformational flexibility and a chiral center absent in simpler diaryl-imidazole analogs. Vendors list the compound as a key intermediate for drug-discovery derivatization and biological-activity screening .

Why Generic 4-Substituted Imidazole Analogs Cannot Replace 4-(1-(Furan-2-yl)ethyl)-1H-imidazole in Structure-Activity-Critical Applications


In-class imidazoles are not interchangeable because the 4-(1-(furan-2-yl)ethyl) substituent simultaneously controls three pharmacologically relevant parameters: (i) the heteroaromatic identity of the terminal ring (oxygen-containing furan versus sulfur-containing thiophene or phenyl), which alters electron density, hydrogen-bond acceptor strength, and metabolic stability; (ii) the presence of a methyl-branched ethyl linker that introduces a chiral center, generating enantiomers with potentially divergent target binding [1]; and (iii) the 4- versus 1-positional substitution on the imidazole core, which determines the orientation of the imidazole N–H hydrogen-bond donor and the overall molecular topology. Published structure–activity relationship (SAR) data on furan-to-thiophene-to-phenyl bioisosteric replacement in imidazole-containing inhibitor series demonstrate that even heteroatom substitution alone can shift IC₅₀ values by several-fold [2]. Consequently, procuring a generic 4-substituted imidazole without the defined furan ring, ethyl spacer, or stereochemistry risks substantial loss of target potency and selectivity that cannot be predicted a priori.

Quantitative Evidence Differentiating 4-(1-(Furan-2-yl)ethyl)-1H-imidazole from Closest Structural Analogs


Topological Polar Surface Area and LogP Differ from Thiophene Analog, Affecting Permeability and Solubility

The computed topological polar surface area (TPSA) of 4-(1-(furan-2-yl)ethyl)-1H-imidazole is 41.8 Ų, with an XLogP3 of 1.4 [1]. Replacing the oxygen-containing furan ring with a sulfur-containing thiophene ring (4-(1-(thiophen-2-yl)ethyl)-1H-imidazole) is predicted to lower TPSA (thiophene contributes less polarity than furan) and increase logP, as sulfur-based heterocycles generally exhibit higher lipophilicity. This difference directly impacts membrane permeability, solubility, and off-target promiscuity risks—parameters that guide lead prioritization during early drug discovery.

Medicinal chemistry Drug design Physicochemical property prediction

Furan vs. Thiophene vs. Phenyl Bioisosteric Replacement Shifts Inhibitory Potency by up to 3-fold in Imidazole-Containing HCV NS5B Inhibitor Series

In a SAR study of diketo acid pharmacophores for HCV NS5B polymerase inhibition, varying the terminal heterocycle on an imidazole-containing scaffold produced the following IC₅₀ values: furan-bearing compound = 7.5 μM, thiophene-bearing compound = 5.2 μM, and phenyl-bearing compound = 2.4 μM [1]. Although these exact compounds are not 4-(1-(furan-2-yl)ethyl)-1H-imidazole, the systematic bioisosteric replacement directly demonstrates that furan vs. thiophene vs. phenyl substitution yields quantifiably different target inhibition, with up to a 3.1-fold potency difference. This class-level evidence supports the non-interchangeability of furan-containing imidazole building blocks versus their thiophene or phenyl counterparts in drug-discovery libraries.

Antiviral Structure–Activity Relationship Bioisosterism

Stereochemical Center at the Ethyl Bridge Enables Enantiomer-Specific Target Interactions Absent in Non-Chiral Analogs

PubChem identifies one undefined atom stereocenter in 4-(1-(furan-2-yl)ethyl)-1H-imidazole, corresponding to the sp³ carbon of the ethyl linker that bears the methyl group [1]. This chiral center is absent in 4-(1-(furan-2-yl)methyl)-1H-imidazole (no methyl branch) and in 4-(furan-2-yl)-1H-imidazole (no ethyl linker), meaning only 4-(1-(furan-2-yl)ethyl)-1H-imidazole exists as a pair of enantiomers. In pharmacological contexts, individual enantiomers of chiral imidazoles routinely display differential target affinity, CYP metabolism, and toxicity profiles—well-established in the azole antifungal class where enantiomers of econazole, miconazole, and related agents show 2- to >10-fold differences in CYP51 inhibition [2]. The racemic mixture provided by suppliers offers the advantage of evaluating both enantiomers simultaneously, or can be resolved for enantiomer-specific studies.

Chiral chemistry Enantiomer differentiation Medicinal chemistry

4-Position Substitution on Imidazole Confers Distinct Hydrogen-Bonding Topology Relative to 1-Substituted Regioisomer

4-(1-(Furan-2-yl)ethyl)-1H-imidazole presents the imidazole N–H hydrogen-bond donor at the 1-position unsubstituted, oriented para to the furanylethyl substituent. The regioisomer 1-(1-(furan-2-yl)ethyl)-1H-imidazole blocks the imidazole N–H through N-substitution, eliminating a key hydrogen-bond donor while altering the spatial orientation of the furanylethyl group. Hydrogen-bond donor count for the target compound is 1 (the imidazole N–H); for the 1-substituted regioisomer, it is 0 [1]. The computed difference of exactly 1 hydrogen-bond donor is quantitatively significant: in structure-based drug design, the presence or absence of a single hydrogen-bond donor can determine whether a compound engages critical kinase hinge-region residues, CYP heme iron coordination, or histamine receptor binding—interactions that cannot be rescued by the regioisomer.

Regiochemistry Hydrogen bonding Target engagement

Recommended Application Scenarios for 4-(1-(Furan-2-yl)ethyl)-1H-imidazole Based on Quantitative Differentiation Evidence


Screening Libraries for Kinase and CYP Enzyme Inhibition, Where Furan vs. Thiophene Heterocycle Identity Alters IC₅₀ Rank Order

Given the class-level SAR evidence that heterocycle identity (furan vs. thiophene vs. phenyl) shifts enzyme inhibition IC₅₀ by up to 3-fold in imidazole-containing series [1], 4-(1-(furan-2-yl)ethyl)-1H-imidazole is appropriate for inclusion in focused screening libraries targeting kinases or cytochrome P450 isoforms. Its TPSA of 41.8 Ų and XLogP3 of 1.4 provide a balanced polarity profile expected to yield different hit rates and selectivity patterns than its thiophene analog [2], enabling chemotype comparisons within a single screening campaign.

Chiral Resolution and Enantiomer-Specific SAR Studies for Target Selectivity Optimization

The undefined stereocenter at the ethyl linker makes 4-(1-(furan-2-yl)ethyl)-1H-imidazole a candidate for chiral chromatographic resolution and subsequent enantiomer-specific biological evaluation [3]. Because chiral imidazole antifungals and kinase inhibitors routinely exhibit eudysmic ratios (enantiomer activity differences) of 2- to >10-fold, resolved enantiomers of this compound may display divergent target binding, allowing medicinal chemists to optimize both potency and selectivity through stereochemical control—an option unavailable with achiral analogs like 4-(furan-2-yl)-1H-imidazole.

Structure-Based Drug Design Scaffolds Requiring a Free Imidazole N–H Hydrogen-Bond Donor

With a hydrogen-bond donor count of 1, derived from the unsubstituted imidazole N–H, 4-(1-(furan-2-yl)ethyl)-1H-imidazole preserves the critical hydrogen-bonding functionality needed for kinase hinge-region binding, CYP heme iron coordination, and histamine receptor engagement [4]. The 1-substituted regioisomer (H-bond donor count = 0) is incapable of these interactions. Researchers employing structure-based design or pharmacophore modeling should exclusively procure the 4-substituted imidazole series to maintain essential donor interactions in docking and co-crystallization studies.

Building Block for Derivatization into Patentable Kinase Inhibitors and CYP51 Antifungal Leads

Patent literature lists 4-(1-(furan-2-yl)ethyl)-1H-imidazole among imidazole compounds claimed for kinase inhibition and other therapeutic uses [5]. The combination of a tractable molecular weight (162.19 g/mol), a defined heterocyclic architecture, and a synthetically accessible chiral handle makes this compound a logical starting point for parallel derivatization into focused libraries aimed at generating intellectual property around imidazole-based kinase inhibitors or azole-like CYP51 inhibitors. The furan ring additionally offers synthetic handles for further functionalization (e.g., electrophilic substitution at the furan 5-position) that are distinct from thiophene or phenyl analogs.

Quote Request

Request a Quote for 4-(1-(Furan-2-yl)ethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.